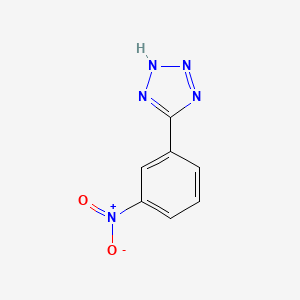![molecular formula C10H8Cl3NO4 B1296102 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid CAS No. 6293-99-8](/img/structure/B1296102.png)
2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid is a synthetic organic compound known for its herbicidal properties. It is a derivative of 2,4,5-Trichlorophenoxyacetic acid, which is a well-known herbicide used to control broadleaf weeds. The compound is characterized by the presence of three chlorine atoms attached to a phenoxyacetic acid moiety, making it highly effective in disrupting plant growth.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid typically involves the reaction of 2,4,5-Trichlorophenol with chloroacetic acid to form 2,4,5-Trichlorophenoxyacetic acid. This intermediate is then reacted with glycine under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of less chlorinated phenoxyacetic acids.
Substitution: Formation of substituted phenoxyacetic acids with various functional groups.
Aplicaciones Científicas De Investigación
2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development, particularly in understanding herbicidal mechanisms.
Medicine: Investigated for potential therapeutic applications, including its role as a lead compound in drug development.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mecanismo De Acción
The compound exerts its herbicidal effects by mimicking the natural plant hormone auxin. It disrupts normal plant growth processes, leading to uncontrolled cell division and growth, ultimately causing plant death. The molecular targets include auxin receptors and transport proteins, which are crucial for maintaining plant growth and development.
Comparación Con Compuestos Similares
2,4,5-Trichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2-(2,4,5-Trichlorophenoxy)propionic acid (Fenoprop): Another herbicide with similar structure but different side chain.
2,4-Dichlorophenoxyacetic acid: A related compound with two chlorine atoms, also used as a herbicide.
Uniqueness: 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid is unique due to its specific structure, which combines the herbicidal properties of 2,4,5-Trichlorophenoxyacetic acid with the additional functional group from glycine. This modification enhances its effectiveness and provides distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO4/c11-5-1-7(13)8(2-6(5)12)18-4-9(15)14-3-10(16)17/h1-2H,3-4H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOHBTDEDUEVIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278692 |
Source


|
| Record name | n-[(2,4,5-trichlorophenoxy)acetyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-99-8 |
Source


|
| Record name | NSC9212 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-[(2,4,5-trichlorophenoxy)acetyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)


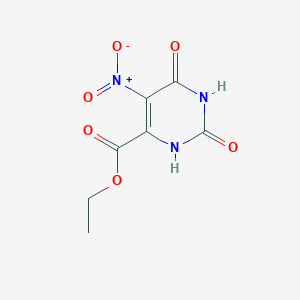
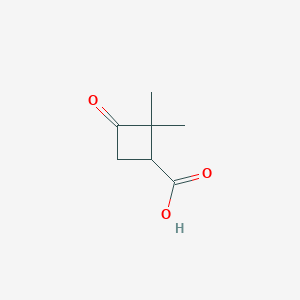


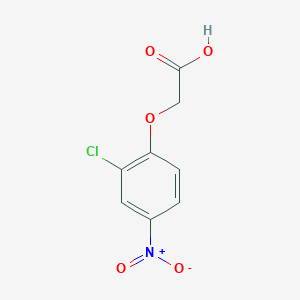
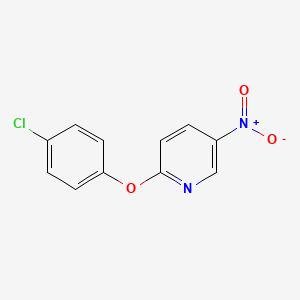
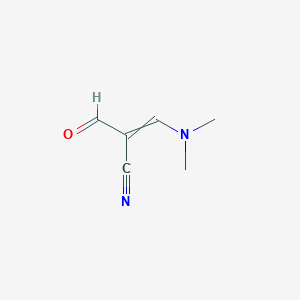

![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)
